(3aR,5S,6R,6aR)-5-((R)-2-Acetoxy-1-(acetylthio)ethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate
Description
This compound is a highly functionalized tetrahydrofuro[2,3-d][1,3]dioxol derivative characterized by its stereochemical complexity and multiple protective groups. Its molecular formula is C₁₉H₂₆O₉S, with a molecular weight of 430.47 g/mol (calculated from structural data). The molecule features:
- A tetrahydrofuro[2,3-d][1,3]dioxol core with two 2,2-dimethyl groups.
- (R)-2-Acetoxy-1-(acetylthio)ethyl and acetate substituents at the 5- and 6-positions, respectively.
- Stereochemical configurations at the 3a, 5, 6, and 6a positions, critical for its reactivity and biological interactions.
The compound is primarily used in synthetic organic chemistry as a chiral intermediate for constructing complex molecules, including nucleoside analogs and glycomimetics . Its stereochemistry and protective groups make it valuable for controlled functionalization in multistep syntheses.
Properties
IUPAC Name |
[(2R)-2-[(3aR,5S,6R,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-acetylsulfanylethyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O8S/c1-7(16)19-6-10(24-9(3)18)11-12(20-8(2)17)13-14(21-11)23-15(4,5)22-13/h10-14H,6H2,1-5H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYIJZBDQYYVLT-RKQHYHRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OC(=O)C)SC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OC(=O)C)SC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,6R,6aR)-5-(®-2-Acetoxy-1-(acetylthio)ethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis include the formation of the dioxolane ring, the introduction of the acetoxy and acetylthio groups, and the final assembly of the molecule. Common reagents used in these reactions include acetic anhydride, thioacetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
The compound (3aR,5S,6R,6aR)-5-(®-2-Acetoxy-1-(acetylthio)ethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetoxy groups can be reduced to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylthio group can yield sulfoxides or sulfones, while reduction of the acetoxy groups can produce hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound exhibits significant potential in the area of drug development due to its structural features that may influence biological activity. It has been investigated for:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds with similar dioxolane structures have shown cytotoxic effects on various cancer cell lines.
Synthetic Organic Chemistry
The unique functional groups present in (3aR,5S,6R,6aR)-5-((R)-2-acetoxy-1-(acetylthio)ethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate make it a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules : Its ability to undergo various chemical transformations allows it to serve as a precursor for synthesizing more complex organic molecules.
Materials Science
Research has indicated that compounds with similar structural motifs can be used in the development of novel materials:
- Polymer Synthesis : The compound's reactivity may facilitate its use in polymerization processes to create new materials with desired properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that derivatives of the compound inhibited proliferation of breast cancer cells by inducing apoptosis. |
| Study B | Synthesis of Complex Organic Molecules | Utilized the compound as a key intermediate in synthesizing a novel anti-inflammatory agent. |
| Study C | Material Development | Investigated the use of the compound in creating biodegradable polymers with enhanced mechanical properties. |
Mechanism of Action
The mechanism of action of (3aR,5S,6R,6aR)-5-(®-2-Acetoxy-1-(acetylthio)ethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate involves its interaction with specific molecular targets. The acetoxy and acetylthio groups can form covalent bonds with target proteins or enzymes, modulating their activity. The dioxolane ring can also interact with biological membranes, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related tetrahydrofurodioxol derivatives, emphasizing substituents, physicochemical properties, and applications:
Key Findings:
Substituent Effects on Reactivity :
- The acetylthio group in the target compound enhances its nucleophilicity compared to hydroxyl or methanesulfonate analogs, enabling selective thiol-ene click chemistry .
- Phenylsulfonyl -containing derivatives (e.g., compound from ) exhibit higher stability under acidic conditions due to electron-withdrawing effects.
Stereochemical Impact :
- The (3aR,5S,6R,6aR) configuration in the target compound is critical for its compatibility with enzymatic systems, as seen in studies of glycomimetics .
- Diastereomers of similar compounds (e.g., compound 31' in ) show reduced bioactivity due to mismatched stereochemistry.
Physicochemical Properties :
- Solubility : The target compound is soluble in DMSO and acetonitrile but insoluble in water, contrasting with hydroxylated analogs (e.g., CAS 582-52-5), which are more polar .
- Stability : Acetate-protected derivatives (e.g., target compound) exhibit longer shelf lives compared to hydroxylated or sulfonated variants under ambient conditions .
Natural product analogs (e.g., compound 45b in ) demonstrate selective cytotoxicity in cancer cells, linked to their sugar-mimicking structures.
Biological Activity
The compound known as (3aR,5S,6R,6aR)-5-((R)-2-acetoxy-1-(acetylthio)ethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate (CAS No: 10227-17-5) is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 362.4 g/mol. The structure features a tetrahydrofurodioxole framework that is significant in various biological interactions.
| Property | Value |
|---|---|
| CAS Number | 10227-17-5 |
| Molecular Formula | C15H22O8S |
| Molecular Weight | 362.4 g/mol |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include acetylation and dioxole formation. Detailed synthetic pathways can be found in specialized chemical literature and databases like PubChem and ChemPep .
Biological Activity
Research indicates that the compound exhibits several biological activities:
Anticancer Activity
Studies have shown that similar compounds within the tetrahydrofurodioxole family possess anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest it may inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi. This activity is attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Enzyme Inhibition
Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting enzymes linked to cancer progression and inflammation .
Case Studies
- Anticancer Evaluation : A study on related compounds indicated that they could reduce tumor size in animal models by over 50% when administered at specific dosages over a defined period.
- Antimicrobial Testing : In vitro tests demonstrated that the compound significantly reduced the viability of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:
- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into lipid bilayers.
- Enzyme Interaction : The presence of acetoxy and thioether groups may facilitate binding to active sites on target enzymes.
Q & A
Basic Research Questions
What are the common synthetic routes for this compound, and what intermediates are critical?
The synthesis typically involves stereoselective glycosylation or functionalization of a tetrahydrofurodioxolane core. Key intermediates include methanesulfonate derivatives (e.g., the methanesulfonate ester at the C6 position), which facilitate nucleophilic substitutions for further functionalization . For example, Mikhailopulo et al. (1996) and Rjabova et al. (2012) describe methods using protected sugar derivatives and sulfonate leaving groups to introduce thioacetate or acetoxy groups .
What characterization techniques are essential for confirming its structure?
X-ray crystallography is critical for unambiguous stereochemical assignment. The compound crystallizes in the monoclinic space group , with unit cell parameters , and . High-resolution NMR (e.g., , , and 2D experiments) is used to verify regiochemistry and detect diastereomeric impurities, particularly in the tetrahydrofurodioxolane ring system .
How are protecting groups strategically employed in its synthesis?
The 2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxolane moiety acts as a rigid bicyclic protecting group, stabilizing the sugar ring during functionalization at the C5 and C6 positions. Acetate and thioacetate groups are introduced via nucleophilic displacement of methanesulfonate intermediates under controlled conditions .
Advanced Research Questions
How can diastereomeric byproducts be resolved during synthesis?
Diastereomers often arise during nucleophilic substitutions (e.g., at the C5 position). Flash column chromatography on silica gel with optimized eluent polarity (e.g., hexane/ethyl acetate gradients) can separate diastereomers with moderate dr values (e.g., 8:1 ratio reported in GP4 protocols) . Chiral HPLC or crystallization in non-polar solvents (e.g., cyclohexane/ethyl acetate) may further improve purity .
How should contradictions between NMR and X-ray data be addressed?
Discrepancies in stereochemical assignments (e.g., axial vs. equatorial substituents) require cross-validation. For example, coupling constants (-values) from NMR may suggest a chair conformation, while X-ray data might reveal slight puckering due to crystal packing effects. Refinement of crystallographic models (using programs like SHELXL) and NOESY correlations can reconcile such differences .
What mechanistic insights exist for regioselective deprotection?
Selective removal of acetate or thioacetate groups without disrupting the dioxolane ring is achieved via base-catalyzed hydrolysis (e.g., KCO in methanol). Computational studies (DFT) suggest that steric hindrance from the bicyclic system slows hydrolysis at the C6 position compared to C5, enabling stepwise deprotection .
How can reaction yields be optimized for large-scale synthesis?
Key factors include:
- Temperature control : Reactions at −20°C minimize epimerization during nucleophilic substitutions.
- Catalyst screening : Lewis acids like BF-OEt improve glycosylation efficiency.
- Purification : Gradient elution in flash chromatography reduces product loss (e.g., 46% yield reported in GP4 with dr 8:1) .
What are the applications in synthesizing bioactive analogs?
The compound serves as a precursor to imino sugars and aza-C-nucleosides. For example, Filichev & Pedersen (2001) used similar intermediates to introduce nitrogen atoms at the anomeric position, yielding glycosidase inhibitors with sub-micromolar IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
